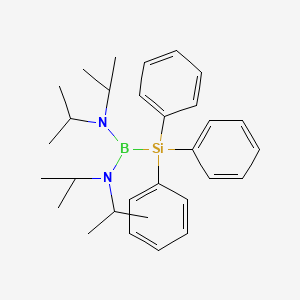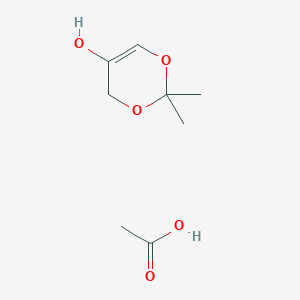
acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol is a chemical compound with the molecular formula C8H10O5 It is known for its unique structure, which includes a dioxin ring fused with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst. The reaction proceeds with the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and sulfuric acid, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the rate of reagent addition, to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxin ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of various products. Its dioxin ring structure allows it to engage in specific binding interactions, influencing biochemical processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: This compound shares a similar dioxin ring structure but differs in its functional groups and reactivity.
4H-1,3-Dioxin-5-ol, 2,2-dimethyl-, acetate: Another related compound with a similar core structure but different substituents.
Uniqueness
Acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
175984-07-3 |
|---|---|
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
acetic acid;2,2-dimethyl-4H-1,3-dioxin-5-ol |
InChI |
InChI=1S/C6H10O3.C2H4O2/c1-6(2)8-3-5(7)4-9-6;1-2(3)4/h3,7H,4H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
FJCFEOFFLAIXDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC1(OCC(=CO1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


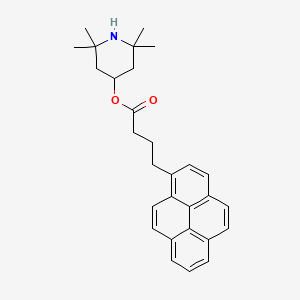

![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
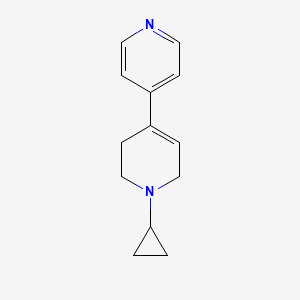
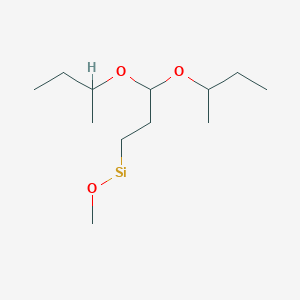
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
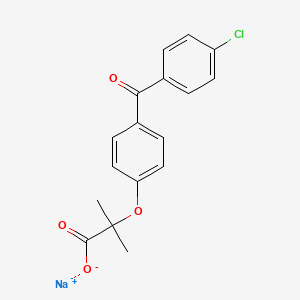
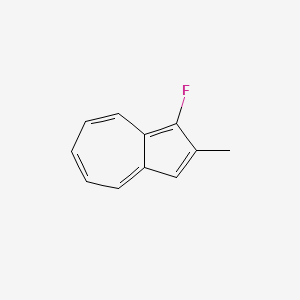
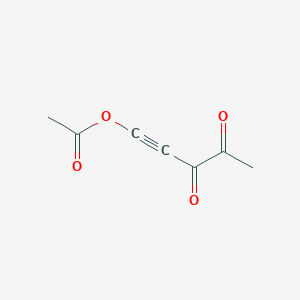
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)
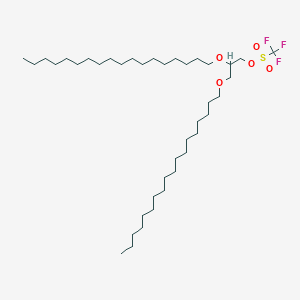
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
